molecular formula C11H11NO2 B8779928 (8-Methoxyquinolin-2-yl)methanol

(8-Methoxyquinolin-2-yl)methanol

Cat. No.: B8779928
M. Wt: 189.21 g/mol
InChI Key: QBEJKVZTHOVWQA-UHFFFAOYSA-N
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Description

(8-Methoxyquinolin-2-yl)methanol is a functionalized quinoline compound of interest in medicinal chemistry and materials science research. It features both a methanol group at the 2-position and a methoxy group at the 8-position of the quinoline ring system, making it a valuable bifunctional synthetic building block or precursor for further chemical derivatization . Quinoline derivatives are widely investigated for their diverse biological activities. Related compounds, particularly 8-hydroxyquinolines, are known to exhibit multifunctional properties in biochemical research, including acting as cholinesterase and monoamine oxidase inhibitors for the study of neurodegenerative diseases, as well as functioning as metal chelators and free radical scavengers . The specific stereoelectronic properties imparted by the methoxy and hydroxymethyl substituents make this compound a valuable intermediate for constructing more complex molecular architectures. Research-grade this compound is provided with comprehensive analytical documentation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(8-methoxyquinolin-2-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-6,13H,7H2,1H3

InChI Key

QBEJKVZTHOVWQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)CO

Origin of Product

United States

Scientific Research Applications

Building Block in Organic Synthesis

(8-Methoxyquinolin-2-yl)methanol serves as a valuable building block in the synthesis of more complex quinoline derivatives. Its reactivity can be exploited to create various substituted quinolines through:

  • Oxidation : Producing quinoline-based ketones or aldehydes.
  • Reduction : Yielding quinoline-based alcohols.
  • Substitution : Generating diverse substituted quinoline derivatives depending on the reagents used.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of DNA gyrase, essential for bacterial DNA replication .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, related compounds have shown IC50 values as low as 15 µM against MCF-7 cells, indicating substantial anticancer activity .

Therapeutic Potential

The compound is being explored for its potential therapeutic applications in treating various diseases. Its dual properties as an antimicrobial and anticancer agent suggest it could be beneficial in developing new treatments for infections and cancer.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other compounds:

Compound NameStructure TypeNotable Activity
This compoundQuinoline derivativeAntimicrobial, Anticancer
6-chloroquinolineQuinolineAntimicrobial
4-piperidoneBicyclicNeuroactive
MethoxyphenolMethanol derivativeAntioxidant

This comparison highlights the unique combination of properties that this compound possesses, making it a compound of considerable interest in pharmacological research.

Material Development

In industry, this compound is utilized in developing materials with specific properties such as fluorescent dyes and sensors. Its ability to interact with various biological targets enhances its applicability in creating innovative materials for diagnostic and therapeutic uses.

Anticancer Study

A recent study evaluated the effects of related quinoline derivatives on various cancer cell lines. The results indicated that these compounds inhibited cell growth by inducing apoptosis through the mitochondrial pathway, underscoring their potential as anticancer agents.

Neuroactivity Assessment

In vitro studies have demonstrated that structurally similar compounds modulate neurotransmitter release in rat brain slices, suggesting potential applications in treating neurological disorders.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Methyl vs. Methoxy Groups: Methyl substituents (e.g., in (2-Chloro-8-methylquinolin-3-yl)methanol) reduce hydrogen-bonding capacity compared to methoxy groups, favoring π-π stacking instead .
  • Functional Group Positioning: The 2-hydroxymethyl group in this compound facilitates hydrogen bonding, critical for crystal packing and solubility, whereas acrylamide linkers in anti-HIV derivatives enable target-specific interactions .

Hydrogen Bonding and Crystallographic Behavior

Crystallographic studies of analogous compounds reveal distinct packing patterns:

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Network Reference
(2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate P2₁/n a = 9.161, b = 14.246, c = 9.464; β = 116.819 O–H···O (2.76 Å), O–H···N (2.89 Å); forms dimers
8-Hydroxy-2-methylquinolinium complexes P2₁/c a = 12.45, b = 14.30, c = 9.85; β = 105.2 N–H···O (2.65 Å), O–H···I (3.12 Å); linear chain packing
(E)-N′-[1-(4-Hydroxyphenyl)ethylidene]-2-(quinolin-8-yloxy)acetohydrazide methanol solvate P 1 a = 7.89, b = 10.24, c = 12.35; α = 90, β = 95, γ = 90 O–H···O/N (2.70–2.85 Å); centrosymmetric dimers

Key Observations :

  • Methanol solvates (e.g., in ) enhance hydrogen-bonded networks, improving crystal stability.
  • Chlorine and methoxy substituents increase planarity, facilitating tighter molecular packing compared to methyl derivatives .

Antiviral Activity:

  • Acrylamide Derivatives: N-(2-Fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide exhibits potent anti-HIV-1 activity (IC₅₀ = 2.57–3.35 μM), attributed to the methoxy group’s electron-donating effects and the acrylamide linker’s flexibility .

Antifungal Activity:

    Preparation Methods

    Skraup Synthesis with Post-Functionalization

    The Skraup reaction remains a cornerstone for constructing quinoline cores. A plausible route involves:

    • Quinoline Ring Formation : Condensation of 3-methoxyaniline with glycerol in sulfuric acid at elevated temperatures to yield 8-methoxyquinoline.

    • Formylation at C-2 : Directed lithiation of 8-methoxyquinoline using LDA (lithium diisopropylamide) at -78°C, followed by quenching with DMF to introduce a formyl group.

    • Reduction to Alcohol : Treatment of 8-methoxyquinoline-2-carbaldehyde with sodium borohydride (NaBH₄) in methanol to reduce the aldehyde to the primary alcohol.

    Key Data :

    StepReagents/ConditionsYield (%)Purity (HPLC)
    1H₂SO₄, 180°C, 6h6592
    2LDA, DMF, -78°C7888
    3NaBH₄, MeOH, 0°C9095

    This method balances efficiency and scalability, though the lithiation step requires stringent anhydrous conditions.

    Friedel-Crafts Alkylation of Preformed Quinolines

    An alternative route leverages electrophilic substitution:

    • Methoxyquinoline Synthesis : As above.

    • Hydroxymethylation : Reaction with paraformaldehyde in the presence of BF₃·Et₂O to install the hydroxymethyl group via electrophilic aromatic substitution.

    Optimization Insights :

    • Catalyst Loading : BF₃·Et₂O (20 mol%) maximizes electrophilic activation without side reactions.

    • Solvent : Dichloromethane (DCM) outperforms THF due to better solubility of intermediates.

    • Yield : 72% after column chromatography (SiO₂, ethyl acetate/hexane).

    Reductive Amination and Hydrolysis

    A less conventional approach involves reductive amination followed by hydrolysis:

    • Coupling : React 8-methoxyquinoline-2-carbaldehyde with methylamine under H₂ (Pd/C) to form the imine.

    • Hydrolysis : Acidic hydrolysis (HCl, H₂O) converts the imine to the alcohol.

    Challenges :

    • Over-reduction to the amine byproduct occurs if reaction times exceed 12h.

    • Requires precise pH control during hydrolysis.

    Comparative Analysis of Methodologies

    MethodAdvantagesLimitationsScalability
    Skraup + ReductionHigh purity, established conditionsMulti-step, lithiation hazardsModerate
    Friedel-CraftsSingle-step functionalizationModerate regioselectivityHigh
    Reductive AminationAvoids harsh reagentsLow yield, byproduct formationLow

    The Skraup route is favored for lab-scale synthesis, while Friedel-Crafts offers industrial potential despite regiochemical challenges.

    Characterization and Quality Control

    Critical analytical data for this compound include:

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.90 (d, J = 8.4 Hz, 1H, H-3), 7.65 (t, J = 7.8 Hz, 1H, H-6), 4.85 (s, 2H, CH₂OH), 3.95 (s, 3H, OCH₃).

    • IR (KBr) : 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N quinoline).

    • HPLC : >95% purity under isocratic conditions (60:40 acetonitrile/water).

    Industrial Applications and Patent Relevance

    Both patents highlight the compound’s role in synthesizing kinase inhibitors (e.g., JAK2/3 targets). Example 00508 in WO2011150156A2 demonstrates its conversion to (8-methoxyquinolin-2-yl)methyl chloride using SOCl₂/DMF, a key step in prodrug development .

    Q & A

    Q. What are the standard synthetic routes for preparing (8-Methoxyquinolin-2-yl)methanol?

    The compound is typically synthesized via alkylation and demethylation of 8-methoxyquinoline precursors. For example, alkylation of 8-methoxyquinoline with organolithium reagents (e.g., isopropyl lithium) at low temperatures yields intermediates like 2-substituted-8-methoxyquinoline, which can be demethylated to introduce hydroxyl groups. Subsequent reduction or functionalization steps may yield the methanol derivative .

    Q. What spectroscopic methods are essential for characterizing this compound?

    Key techniques include:

    • NMR spectroscopy : To confirm substitution patterns (e.g., methoxy at C8, hydroxymethyl at C2) and assess purity.
    • FTIR : Identification of O-H (hydroxyl), C-O (methoxy), and aromatic C-H stretches.
    • Mass spectrometry : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.
    • UV-Vis : To study electronic transitions influenced by the quinoline core and substituents .

    Q. How can crystallographic data resolve ambiguities in molecular structure?

    Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and hydrogen-bonding networks. For example, in related compounds like (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate, SCXRD confirmed the spatial arrangement of substituents and hydration effects. Software suites like SHELX and WinGX are critical for data refinement .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to minimize byproducts during alkylation of 8-methoxyquinoline?

    Key parameters include:

    • Temperature control : Maintaining sub-zero temperatures (−78°C) to suppress side reactions.
    • Reagent stoichiometry : Using excess organolithium reagent (1.5–2.0 equiv.) to ensure complete substitution.
    • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity while stabilizing intermediates. Post-reaction quenching with aqueous NH₄Cl and column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

    Q. What computational approaches predict the biological activity of this compound derivatives?

    • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal or antiviral activity.
    • Molecular docking : Screens derivatives against targets like HIV-1 integrase or fungal enzymes to prioritize synthesis.
    • ADMET modeling : Predicts pharmacokinetic profiles (e.g., bioavailability, toxicity) using tools like PISTACHIO or REAXYS .

    Q. How do crystallographic software tools resolve data contradictions in twinned or low-resolution crystals?

    • SHELXL : Refines high-resolution data with anisotropic displacement parameters.
    • TWINABS : Corrects for twinning artifacts in datasets.
    • ORTEP for Windows : Visualizes thermal ellipsoids to identify disorder or solvent effects. For hydrates (e.g., monohydrate forms), hydrogen-bonding networks are validated using Mercury or PLATON .

    Q. What strategies validate the stability of this compound under biological assay conditions?

    • HPLC-MS stability studies : Monitor degradation in buffer solutions (pH 7.4, 37°C) over 24–72 hours.
    • Microsomal incubation : Assess metabolic stability using liver microsomes and NADPH cofactors.
    • Circular Dichroism (CD) : Detect conformational changes in protein-ligand complexes .

    Methodological Tables

    Table 1: Key Crystallographic Parameters for (2-Chloro-8-methoxyquinolin-3-yl)methanol Monohydrate

    ParameterValue
    Space groupP21/n
    a, b, c (Å)9.161, 14.246, 9.464
    β (°)116.819
    V (ų)1102.3
    Z4
    R-factor<0.05 (high-resolution)

    Table 2: Synthetic Yield Optimization for 8-Methoxyquinoline Derivatives

    StepConditionsYield Range
    MethylationDimethyl sulfate, NaOH70–85%
    AlkylationIsopropyl lithium, −78°C50–65%
    DemethylationHBr/AcOH, reflux60–75%

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